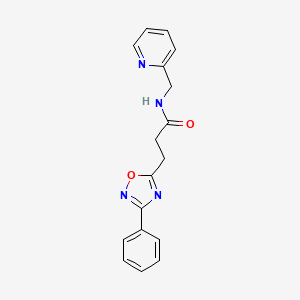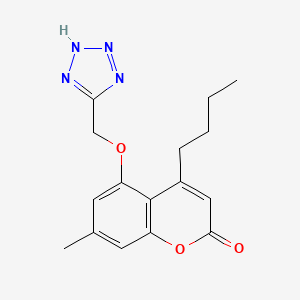
N-(4-chlorophenyl)-2-(2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-2-(2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl)acetamide is a synthetic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This compound, with its unique structure, may exhibit specific pharmacological properties that make it of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-(2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl)acetamide typically involves the following steps:
Formation of the Benzodiazepine Core: The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as o-phenylenediamine and a suitable carboxylic acid derivative.
Introduction of the Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a substitution reaction using 4-chlorobenzoyl chloride.
Acetylation: The final step involves the acetylation of the benzodiazepine core to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodiazepine core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the ketone group to an alcohol.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
科学研究应用
N-(4-chlorophenyl)-2-(2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl)acetamide may have applications in several fields:
Chemistry: As a precursor or intermediate in the synthesis of other benzodiazepine derivatives.
Biology: Studying its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Potential use as a therapeutic agent for treating anxiety, insomnia, or other neurological disorders.
Industry: Possible applications in the development of pharmaceuticals or as a chemical reagent.
作用机制
The mechanism of action of this compound would likely involve its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, it may enhance the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant properties. The specific molecular targets and pathways would need to be elucidated through detailed pharmacological studies.
相似化合物的比较
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its use in treating anxiety and insomnia.
Clonazepam: Used for its anticonvulsant properties.
Uniqueness
N-(4-chlorophenyl)-2-(2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl)acetamide may have unique pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. Its specific structure could result in different binding affinities, metabolic pathways, and therapeutic effects.
Conclusion
This compound is a compound of interest due to its potential pharmacological properties. Further research is needed to fully understand its synthesis, reactions, applications, and mechanism of action. This compound may offer unique advantages in various scientific and medical fields.
属性
分子式 |
C17H16ClN3O2 |
|---|---|
分子量 |
329.8 g/mol |
IUPAC 名称 |
N-(4-chlorophenyl)-2-(4-oxo-1,2,3,5-tetrahydro-1,5-benzodiazepin-3-yl)acetamide |
InChI |
InChI=1S/C17H16ClN3O2/c18-12-5-7-13(8-6-12)20-16(22)9-11-10-19-14-3-1-2-4-15(14)21-17(11)23/h1-8,11,19H,9-10H2,(H,20,22)(H,21,23) |
InChI 键 |
NPQNXNSIEUZONQ-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(=O)NC2=CC=CC=C2N1)CC(=O)NC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1E)-1-[(4-butylphenyl)imino]-8-ethoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14940017.png)
![N-[1-(4-fluorobenzyl)piperidin-4-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide](/img/structure/B14940019.png)

![4-butyl-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)cyclohexanecarboxamide](/img/structure/B14940026.png)
![4-Amino-1-(3,4-dimethylphenyl)-7-[4-(propan-2-YL)phenyl]-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B14940034.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide](/img/structure/B14940040.png)

![methyl 4-methyl-2-{[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B14940066.png)

![5-butyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B14940075.png)
![N-(2-nitrophenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B14940076.png)
![3-[(E)-1H-1,2,4-triazol-5-yldiazenyl]quinoline-2,4(1H,3H)-dione](/img/structure/B14940083.png)
![8,11,12,14,16,17-hexazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,11,13,15-heptaen-9-one](/img/structure/B14940089.png)
